7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound with the molecular formula C18H13F3O4 and a molecular weight of 350.297 g/mol . This compound is part of the chromenone family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-ethoxy-4H-chromen-4-one with phenol and trifluoromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted chromenone derivatives .
Scientific Research Applications
7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
- 7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
- 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
7-ethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-ethoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O4/c1-2-23-12-8-9-13-14(10-12)25-17(18(19,20)21)16(15(13)22)24-11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWZBKNNAUQICN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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